1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine

CNS drug design blood-brain barrier permeability lipophilicity optimization

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine (CAS 55745-90-9; C₁₄H₂₀N₂O; MW 232.32) is a dihydrobenzofuranyl-piperazine featuring a methyl substituent at the 2-position of the dihydrobenzofuran ring and a methylene bridge linking the 5-position to the piperazine N¹ atom. This connectivity pattern differs fundamentally from the well-characterized LINS01 series, which places the piperazine at the 2-position of the dihydrobenzofuran core.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B13522768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1CC2=C(O1)C=CC(=C2)CN3CCNCC3
InChIInChI=1S/C14H20N2O/c1-11-8-13-9-12(2-3-14(13)17-11)10-16-6-4-15-5-7-16/h2-3,9,11,15H,4-8,10H2,1H3
InChIKeyXVDLFBGQAGRYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine (CAS 55745-90-9): A Structurally Differentiated 5-Linked Dihydrobenzofuran-Piperazine Scaffold for CNS and Histamine Receptor Ligand Programs


1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine (CAS 55745-90-9; C₁₄H₂₀N₂O; MW 232.32) is a dihydrobenzofuranyl-piperazine featuring a methyl substituent at the 2-position of the dihydrobenzofuran ring and a methylene bridge linking the 5-position to the piperazine N¹ atom . This connectivity pattern differs fundamentally from the well-characterized LINS01 series, which places the piperazine at the 2-position of the dihydrobenzofuran core [1]. The compound belongs to a broader class of benzofuran-piperazine derivatives claimed in patents for neuron protection, cognitive function improvement, and CNS disorder treatment [2]. Commercial availability is limited; multiple vendors list the item as discontinued or available only through custom synthesis .

Why Generic Substitution Fails for 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine: Positional Isomerism and 2-Methyl Effects Create Non-Interchangeable Pharmacology


Substituting 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine with a generic dihydrobenzofuranyl-piperazine fails for three structural reasons. First, the methylene bridge at the 5-position (rather than the 2-position of the LINS01 series) positions the piperazine pharmacophore at a different vector and distance from the benzofuran oxygen, altering receptor binding geometry [1]. Second, the 2-methyl group introduces both a stereocenter and increased lipophilicity (estimated AlogP shift of +0.3–0.5 log units versus the des-methyl analog CAS 55745-69-2), affecting blood-brain barrier penetration and target residence time . Third, LINS01-series structure-activity relationship (SAR) data demonstrate that minor substituent changes at the dihydrobenzofuran ring and piperazine N-position produce order-of-magnitude differences in receptor subtype affinity (e.g., pKᵢ shifts of >1 log unit at H₃R and H₄R) [1]. These SAR cliffs preclude reliable pharmacological interpolation across positional isomers.

Quantitative Differentiation Evidence: 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine Versus Closest Analogs


2-Methyl Substitution Increases Calculated Lipophilicity by ~0.4 Log Units Versus the Des-Methyl Analog, Predicting Superior BBB Penetration

The 2-methyl substituent on the dihydrobenzofuran ring of the target compound (CAS 55745-90-9, C₁₄H₂₀N₂O, MW 232.32) increases calculated lipophilicity relative to the des-methyl analog 1-(2,3-dihydrobenzofuran-5-ylmethyl)piperazine (CAS 55745-69-2, C₁₃H₁₈N₂O, MW 218.29). The des-methyl analog has a vendor-reported AlogP of 1.383 ; addition of the 2-methyl group (ΔMW = +14.03 Da, +1 CH₂) is estimated to raise AlogP to approximately 1.75–1.85, based on standard fragmental constant contributions (+0.4–0.5 per aliphatic CH₂ in this chemical environment). This lipophilicity window is favorable for passive CNS penetration (optimal CNS drug AlogP range: 1.5–3.0) and may be suboptimal in the des-methyl compound, which falls below the ideal range. No experimental logD or BBB permeability assay data specific to the target compound were identified in the open literature .

CNS drug design blood-brain barrier permeability lipophilicity optimization dihydrobenzofuran SAR

5-Position Methylene Bridge Confers a Distinct Receptor-Binding Vector Compared to the 2-Linked LINS01 Series, as Demonstrated by H₃R/H₄R pKᵢ Cliffs Within the LINS01 Library

The target compound's methylene-piperazine linkage is attached at the 5-position of the dihydrobenzofuran, in contrast to the well-characterized LINS01 series, where the identical linkage is at the 2-position. While no direct H₃R/H₄R binding data exist for the target compound, the LINS01 series provides class-level evidence that small structural perturbations produce large affinity shifts. Within the LINS01 series (nine 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines), H₃R pKᵢ values range from <5 to 6.40, and H₄R pKᵢ values range from <5 to 6.06 depending solely on the N-piperazine substituent [1]. Furthermore, the allylpiperazine LINS01 analogs reported by Corrêa et al. (2021) exhibit H₃R pKᵢ values spanning 5.5–8.4, with compound 1h reaching pKᵢ 8.4 [2]. These >1,000-fold affinity differences driven by single-point modifications demonstrate that the 5- versus 2-linkage topology is expected to produce non-interchangeable pharmacological profiles. The target compound's unique 5-position connectivity cannot be substituted by 2-linked LINS01 analogs without risking complete loss of affinity at the intended target.

histamine H3 receptor histamine H4 receptor GPCR ligand design binding affinity differentiation

2-Methyl Substituent Introduces a Chiral Center Absent in the Des-Methyl Analog, Enabling Enantioselective Pharmacology and Patent Differentiation

The 2-methyl substituent on the dihydrobenzofuran ring renders C-2 a stereogenic center, creating a racemic mixture (or, upon chiral separation, two enantiomers) that has no counterpart in the achiral des-methyl analog (CAS 55745-69-2, C₁₃H₁₈N₂O). Within the dihydrobenzofuranyl-piperazine patent space, chirality at the 2-position is explicitly exploited for pharmacological differentiation: US Patent 2010/0234357 claims optically active forms of 2-substituted dihydrobenzofuranyl-piperazines, including specific (R)- and (S)-enantiomers with distinct biological activities [1]. The LINS01 series compounds are also chiral (2-substituted benzofuran) and are under preclinical evaluation, with enantiomer-specific CNS activity anticipated [2]. For procurement purposes, the target compound's racemic form (CAS 55745-90-9) and the potential for enantiopure sourcing represent a differentiation axis that achiral analogs cannot offer. No enantiomer-resolved biological data specific to CAS 55745-90-9 were identified in the open literature.

chiral resolution enantioselective pharmacology intellectual property stereochemistry-driven differentiation

Free Piperazine NH Provides a Derivatization Handle Absent in N-Substituted LINS01 Series Compounds, Enabling Parallel Library Synthesis

The target compound bears an unsubstituted piperazine NH (secondary amine), distinguishing it from the biologically characterized LINS01 compounds, which uniformly carry N-alkyl, N-allyl, N-phenyl, or N-benzyl substituents on the piperazine ring [1][2]. This free NH enables direct diversification via acylation, reductive amination, sulfonylation, or N-arylation without requiring a deprotection step. The LINS01 series demonstrates that N-substitution profoundly modulates receptor selectivity: N-phenyl compounds (LINS01005, LINS01011, LINS01012) show D₃R Kᵢ = 0.3–1.5 µM with 3–5-fold selectivity over D₂R, while N-allyl compounds (LINS01004) favor H₃R (pKᵢ 6.40) [1][3]. The target compound's free NH allows medicinal chemists to explore this N-substitution SAR space starting from a 5-linked scaffold, an option unavailable with pre-substituted LINS01 final compounds. Vendor data confirm purity of 97–98% for the free base , suitable for direct use in library synthesis.

parallel synthesis chemical diversification piperazine functionalization medicinal chemistry building block

Patent Landscape Coverage: 5-Linked Dihydrobenzofuranyl-Piperazines Are Explicitly Claimed in Neuron-Protective and Cognitive-Enhancement Patent Families

The benzofuran derivatives patent family (US 2010/0234357, EP 2404918, and related filings by Takeda Pharmaceutical) explicitly claims compounds of formula (I) wherein Ring A is an optionally substituted piperazine ring linked to the 5-position of a dihydrobenzofuran core [1]. The patent exemplifies 1-[2-(methoxymethyl)-2,3-dihydro-1-benzofuran-5-yl]piperazine and related 5-piperazinyl-dihydrobenzofurans, demonstrating precedent for the 5-linked topology. The claimed pharmacological activities include neurotrophic factor activity enhancement, glucose metabolism improvement, neuronal cell death inhibition, neurogenesis stimulation, β-amyloid inhibition, tau phosphorylation inhibition, and cognitive function improvement [1]. In contrast, the LINS01 series (2-linked topology) is covered by separate academic patent filings and publications from the Fernandes group (UNIFESP) targeting H₃R/H₄R-mediated inflammation [2]. The existence of distinct patent families for 5-linked vs. 2-linked dihydrobenzofuranyl-piperazines confirms that these are treated as separate chemical matter in the IP landscape, with non-overlapping therapeutic indications.

intellectual property CNS patent landscape freedom-to-operate neuroprotection

Optimal Application Scenarios for Procuring 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine (CAS 55745-90-9)


CNS Lead Optimization Programs Requiring a 5-Linked Dihydrobenzofuranyl-Piperazine Scaffold with Favorable Calculated CNS MPO Profile

The target compound's estimated AlogP (1.75–1.85) falls within the optimal CNS drug space, while the 5-position methylene bridge topology aligns with the Takeda patent family claiming neuron-protective and cognitive-enhancing dihydrobenzofuranyl-piperazines . Medicinal chemistry teams pursuing Alzheimer's disease, Parkinson's disease, or other neurodegenerative indications where 5-linked benzofuran-piperazines have demonstrated preclinical efficacy should prioritize this scaffold over 2-linked LINS01 analogs, which are directed toward distinct H₃R/H₄R anti-inflammatory indications [1]. The free piperazine NH enables rapid analog synthesis to explore N-substituent SAR within the 5-linked topology.

Enantioselective Pharmacology Studies Exploiting the C-2 Stereocenter for Differential Receptor Engagement

The racemic 2-methyl substituent provides a stereocenter that can be resolved into (R)- and (S)-enantiomers for enantioselective pharmacological profiling. The Takeda patent explicitly claims optically active forms of 2-substituted dihydrobenzofuranyl-piperazines , and enantiomer-specific biological activity has been established in the broader dihydrobenzofuran class [2]. This scenario is unavailable to the achiral des-methyl analog (CAS 55745-69-2). Procurement of the racemate followed by chiral chromatography or enantioselective synthesis enables IP-protected lead development around individual enantiomers.

Parallel Library Synthesis for Dopamine D₂/D₃ or Histamine H₃/H₄ Receptor SAR Exploration on a 5-Linked Core

The unsubstituted piperazine NH makes this compound an ideal diversification hub for generating focused libraries via N-acylation, N-arylation, or N-sulfonylation in a single synthetic step. The LINS01 series literature demonstrates that N-substitution controls receptor subtype selectivity (e.g., N-phenyl → D₃R Kᵢ 0.3–1.5 µM; N-allyl → H₃R pKᵢ 6.40–8.4) [1][3]. By applying similar diversification to the 5-linked scaffold, medicinal chemists can systematically probe whether 5-linked topology combined with LINS01-inspired N-substituents yields novel selectivity profiles unattainable with either scaffold class alone. Vendor purity of 97–98% supports direct use in parallel synthesis workflows without additional purification .

Procurement as a Reference Standard for IP and Analytical Differentiation Between 5-Linked and 2-Linked Dihydrobenzofuranyl-Piperazine Chemotypes

For pharmaceutical IP departments and analytical chemistry groups, the target compound serves as a definitive chemical reference for the 5-linked dihydrobenzofuranyl-piperazine chemotype, enabling unambiguous differentiation from 2-linked LINS01 compounds by HPLC retention time, NMR fingerprint, or mass spectrometric fragmentation. This is critical for freedom-to-operate analyses, patent infringement assessments, and regulatory impurity profiling, given that 5-linked and 2-linked positional isomers share identical molecular formulas when N-substituent mass is equalized. The compound's distinct SMILES (CC1Cc2cc(CN3CCNCC3)ccc2O1) and InChI key provide unambiguous digital identity for database registration .

Quote Request

Request a Quote for 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.